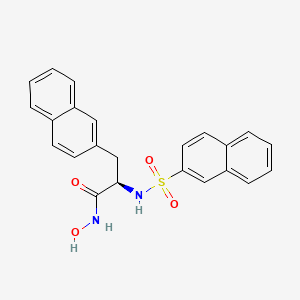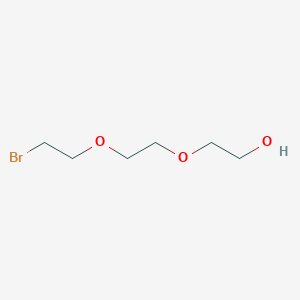
Bromo-PEG3-alcohol
概要
説明
Bromo-PEG3-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .
科学的研究の応用
Bromo-PEG3-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties
作用機序
Target of Action
Bromo-PEG3-alcohol is primarily used as a linker in the field of drug delivery . It contains a bromide group and a terminal hydroxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Mode of Action
The bromide group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions . This allows the compound to be used as a linker, attaching to other molecules through the hydroxyl group . The hydroxyl group can be further derivatized or replaced with other reactive functional groups .
Biochemical Pathways
It is known that the compound is used in the synthesis of protacs , which are designed to degrade specific proteins within cells
Pharmacokinetics
The presence of the hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific context of its use, particularly the molecules it is linked to.
Result of Action
The primary function of this compound is to serve as a linker in drug delivery systems . The exact molecular and cellular effects of its action would therefore depend on the specific molecules it is linked to and the intended therapeutic targets.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the surrounding medium Additionally, the stability and efficacy of the compound could be influenced by the presence of other reactive substances in the environment
将来の方向性
生化学分析
Biochemical Properties
Bromo-PEG3-alcohol interacts with various biomolecules through nucleophilic substitution reactions . The bromide group in this compound serves as a good leaving group, enabling the compound to react with nucleophilic reagents such as a thiol group for bioconjugation .
Cellular Effects
Peg linkers like this compound are often used in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents .
Molecular Mechanism
The molecular mechanism of this compound primarily involves nucleophilic substitution reactions . The bromide group in this compound acts as a leaving group, allowing nucleophilic reagents to react with the compound .
Temporal Effects in Laboratory Settings
Peg linkers like this compound are generally stable and resistant to metabolic degradation .
Dosage Effects in Animal Models
Peg linkers like this compound are generally considered safe and well-tolerated at commonly used dosages .
Metabolic Pathways
Peg linkers like this compound are generally resistant to metabolic degradation .
Transport and Distribution
Peg linkers like this compound are known to improve the distribution of therapeutic agents in the body .
Subcellular Localization
Peg linkers like this compound are generally soluble in both the cytoplasm and the cell membrane, allowing them to reach various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
Bromo-PEG3-alcohol can be synthesized through various synthetic routes. One common method involves the reaction of polyethylene glycol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as column chromatography or recrystallization to achieve high purity levels .
化学反応の分析
Types of Reactions
Bromo-PEG3-alcohol undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide group acts as a leaving group, allowing nucleophiles to replace it with other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form alkanes.
Esterification and Etherification: The hydroxyl group can react with carboxylic acids or alkyl halides to form esters or ethers
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification and Etherification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used
Major Products Formed
Nucleophilic Substitution: Products include PEG derivatives with various functional groups such as thiols, amines, or ethers.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alkanes or alcohols.
Esterification and Etherification: Products include esters or ethers
類似化合物との比較
Similar Compounds
- Bromo-PEG2-alcohol
- Bromo-PEG4-alcohol
- Bromo-PEG5-alcohol
- Bromo-PEG6-alcohol
- Bromo-PEG8-alcohol
Uniqueness
Bromo-PEG3-alcohol is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular properties is required .
特性
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRDRGOLCZHQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-67-5 | |
| Record name | Bromo-PEG3-alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



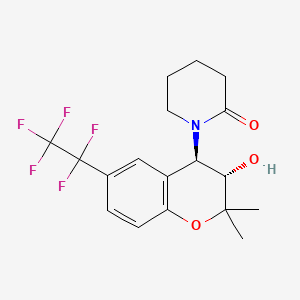
![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)


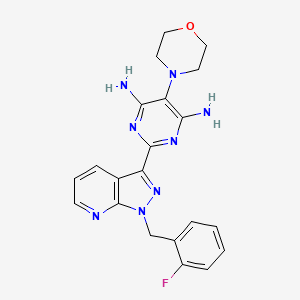
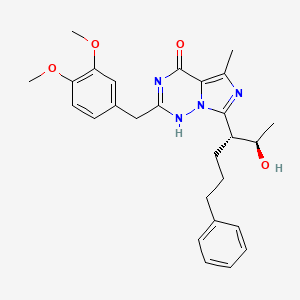
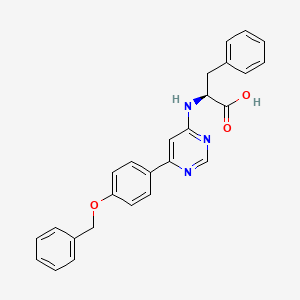
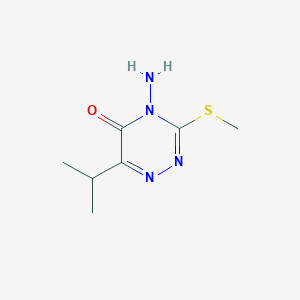
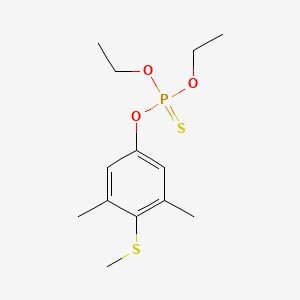
![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)
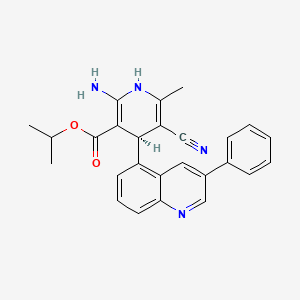
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
